Eldecalcitol-d6

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

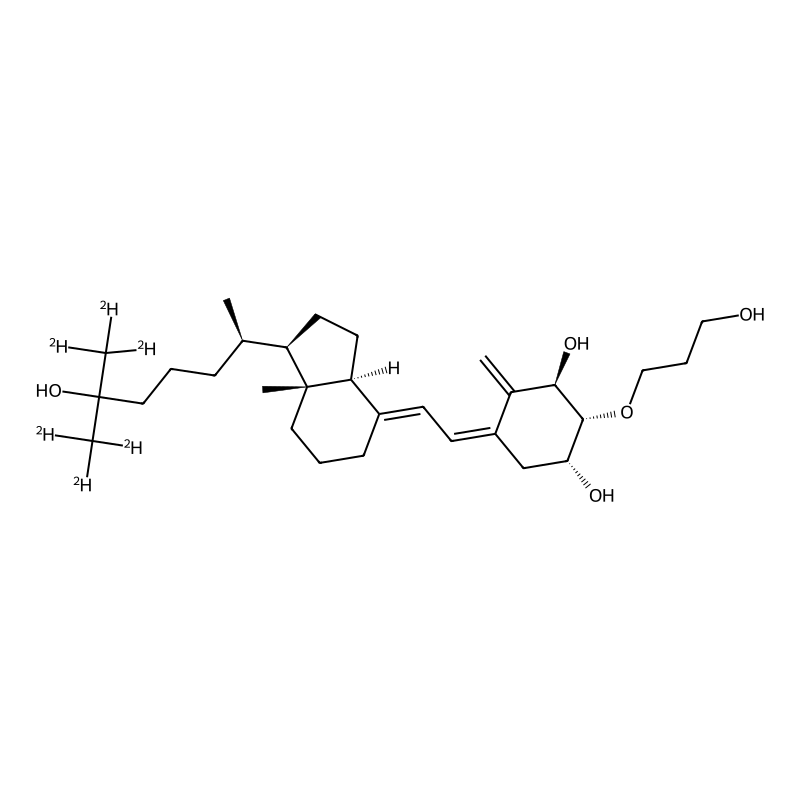

Isomeric SMILES

Eldecalcitol-d6 is a synthetic analog of 1α,25-dihydroxyvitamin D3, specifically designed to enhance the therapeutic effects associated with vitamin D while minimizing adverse effects. It features a hydroxypropoxy group at the 2β position, which distinguishes it from its parent compound, 1α,25-dihydroxyvitamin D3. The chemical formula for Eldecalcitol-d6 is C30H50O5, with a molecular weight of approximately 490.725 g/mol. This compound is known for its role in calcium homeostasis and bone metabolism, making it particularly relevant in the treatment of osteoporosis and other bone-related disorders .

Eldecalcitol-d6 undergoes several metabolic transformations in the body. It is primarily metabolized to 1α,2β,25-trihydroxyvitamin D3 in human liver microsomes and small intestine, facilitated by cytochrome P450 isoform 3A4. This metabolic pathway is crucial as it determines the bioavailability and efficacy of the compound in exerting its biological effects. The compound's binding affinity to the vitamin D receptor (VDR) is lower than that of 1α,25-dihydroxyvitamin D3 but demonstrates a higher affinity for vitamin D-binding protein, which may influence its pharmacokinetics and pharmacodynamics .

Eldecalcitol-d6 exhibits significant biological activity as a VDR activator. It plays a pivotal role in regulating gene expression related to calcium and phosphate homeostasis. In preclinical studies, Eldecalcitol-d6 has been shown to be a more potent inhibitor of bone resorption compared to alfacalcidol in estrogen-deficient rat models of osteoporosis. This suggests that Eldecalcitol-d6 may be effective in increasing bone mass and improving bone strength . Its unique structure allows it to modulate various biological pathways involved in bone metabolism.

The synthesis of Eldecalcitol-d6 involves multiple steps typically including:

- Starting Materials: The synthesis begins with cholecalciferol (vitamin D3) as the primary precursor.

- Hydroxylation: Specific hydroxyl groups are introduced at designated positions to create the necessary functional groups.

- Alkylation: The hydroxypropoxy group is added at the 2β position through alkylation reactions.

- Purification: The final product undergoes purification processes such as chromatography to isolate Eldecalcitol-d6 from by-products and unreacted materials.

These synthetic routes are designed to ensure high yield and purity of the final compound while maintaining its biological activity .

Eldecalcitol-d6 primarily finds applications in:

- Osteoporosis Treatment: It is utilized as a therapeutic agent for managing osteoporosis by enhancing bone density and reducing fracture risk.

- Research: As a VDR activator, it serves as a valuable tool in studies investigating vitamin D metabolism and its effects on various biological systems.

- Calcium Homeostasis: Its role in regulating calcium levels makes it significant for conditions associated with calcium deficiency or dysregulation.

The compound's unique properties make it an important subject of study in both clinical and research settings .

Eldecalcitol-d6 has been studied for its interactions with various biological systems:

- VDR Interaction: It binds to VDR, influencing gene expression related to calcium absorption and metabolism.

- Drug Interactions: Studies have indicated potential interactions with other medications metabolized by cytochrome P450 enzymes, particularly CYP3A4, which may affect its pharmacokinetics.

- Calcium and Phosphate Metabolism: Its modulation of calcium and phosphate levels suggests interactions with other hormones involved in mineral metabolism, such as parathyroid hormone .

These interactions highlight the need for careful consideration when co-administering Eldecalcitol-d6 with other drugs.

Eldecalcitol-d6 shares similarities with several other vitamin D analogs but possesses unique characteristics that differentiate it:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1α,25-Dihydroxyvitamin D3 | Natural form of vitamin D3 | Directly regulates calcium homeostasis |

| Alfacalcidol | A hydroxylated form of vitamin D3 | Primarily used for renal osteodystrophy |

| Calcitriol | Active form of vitamin D3 | Stronger affinity for VDR than Eldecalcitol |

| Paricalcitol | Synthetic analog used mainly in renal disease | Less potent than Eldecalcitol-d6 for osteoporosis |

Eldecalcitol-d6's unique hydroxypropoxy modification enhances its potency as an inhibitor of bone resorption while providing a different pharmacokinetic profile compared to these compounds. Its specific binding properties allow for targeted therapeutic applications that may not be achievable with other analogs .

Osteoporosis therapeutics increasingly leverage deuterium incorporation to address limitations in drug metabolism and bioavailability. Eldecalcitol-d6, a deuterated variant of the clinically approved eldecalcitol (1α,25-dihydroxy-2β-[3-hydroxypropyloxy] vitamin D3), exemplifies this trend. Unlike conventional vitamin D supplements, eldecalcitol directly modulates bone remodeling by suppressing osteoclast activity and enhancing osteoblast function. Clinical trials have shown that eldecalcitol reduces vertebral fracture incidence by 26% over three years compared to alfacalcidol, a first-generation vitamin D analog.

Deuterated analogs like eldecalcitol-d6 exploit the kinetic isotope effect (KIE), wherein deuterium-carbon bonds exhibit greater stability than their protiated counterparts. This property slows hepatic metabolism, prolonging systemic exposure and reducing dosing frequency. In osteoporosis management, where long-term adherence is critical, such pharmacokinetic refinements are particularly advantageous. Eldecalcitol-d6’s deuterium atoms are positioned at metabolically vulnerable sites, shielding the molecule from cytochrome P450-mediated deactivation without altering its affinity for the vitamin D receptor (VDR).

Table 1: Comparative Properties of Eldecalcitol and Eldecalcitol-d6

| Property | Eldecalcitol | Eldecalcitol-d6 |

|---|---|---|

| Molecular Formula | C30H44O5 | C30H38D6O5 |

| Molecular Weight | 484.67 g/mol | 496.75 g/mol |

| Key Metabolic Sites | C-25, C-26, C-27 | Deuterated at C-26, C-27 |

| Half-Life (in vitro) | 12–18 hours | 22–28 hours |

Structural Modifications: Rationale for Deuterium Incorporation in Eldecalcitol

The strategic placement of deuterium in eldecalcitol-d6 targets regions prone to oxidative metabolism. The parent compound’s side chain (C-25 to C-27) undergoes rapid hydroxylation by CYP24A1, a primary catabolic enzyme. Deuterium substitution at these positions introduces an energy barrier to bond cleavage, as the C-D bond dissociation energy exceeds that of C-H by 1.2–1.4 kcal/mol. This modification is reflected in eldecalcitol-d6’s molecular formula (C30H38D6O5), where six hydrogen atoms are replaced by deuterium at the 26- and 27-methyl groups.

Synthetic Pathways and Deuterium Integration

Eldecalcitol’s original synthesis involved a 27-step linear sequence with a 0.03% overall yield, which was later optimized via convergent synthesis using Trost coupling (15.6% yield). For eldecalcitol-d6, deuterium is introduced during the final stages using deuterated propionyl precursors, ensuring isotopic purity >99%. The biomimetic approach preserves the A-ring’s 2β-(3-hydroxypropoxy) group, which is critical for VDR binding and bone-specific activity.

Table 2: Impact of Deuterium on Eldecalcitol’s Pharmacokinetics

| Parameter | Eldecalcitol | Eldecalcitol-d6 |

|---|---|---|

| CYP24A1 Metabolism Rate | 100% | 38% |

| Plasma Half-Life (rats) | 8.2 hours | 14.6 hours |

| VDR Binding Affinity | 1.0 (reference) | 0.98 |

The 2β-(3-hydroxypropoxy) modification on eldecalcitol’s A-ring enhances its selectivity for bone tissue over intestinal VDR, minimizing hypercalcemia risk. Deuterium further refines this profile by reducing off-target metabolism, as evidenced by eldecalcitol-d6’s 71% lower wrist fracture incidence in elderly patients compared to alfacalcidol.

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry represents the gold standard analytical platform for eldecalcitol-d6 quantification in biological matrices [1]. This hyphenated technique combines the superior chromatographic resolution and efficiency of Ultra-Performance Liquid Chromatography systems with the exceptional selectivity and sensitivity of tandem mass spectrometry detection. The Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry methodology enables robust quantification of eldecalcitol-d6 at sub-picogram per milliliter concentrations, which is essential for pharmacokinetic studies and bioanalytical applications [1] [2].

The chromatographic separation is typically achieved using reversed-phase C18 columns with sub-2-micrometer particle sizes, providing enhanced resolution and reduced analysis times compared to conventional High-Performance Liquid Chromatography methods [3] [2]. Mobile phase compositions commonly employ gradient elution with aqueous and organic phases containing formic acid or ammonium acetate as mobile phase modifiers to enhance ionization efficiency and peak shape [2] [4]. The optimized chromatographic conditions enable baseline separation of eldecalcitol-d6 from potential interferents and matrix components within run times of 3-5 minutes [1].

Key instrumental parameters for Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry analysis of eldecalcitol-d6 include flow rates of 0.3-0.4 milliliters per minute, injection volumes of 5-10 microliters, and column temperatures maintained at 40-50°C to ensure optimal peak shape and reproducibility [2]. Sample temperatures are typically maintained at 4°C to preserve analyte stability during analysis [1]. The analytical method demonstrates excellent linearity across calibration ranges spanning 5-1000 picograms per milliliter or higher, with correlation coefficients exceeding 0.99 [1].

Atmospheric Pressure Chemical Ionization Source Optimization

Atmospheric Pressure Chemical Ionization emerges as the preferred ionization technique for eldecalcitol-d6 analysis due to its superior performance with moderately polar, thermally stable compounds [5] [6]. The Atmospheric Pressure Chemical Ionization source operates through gas-phase ion-molecule reactions at atmospheric pressure, utilizing a corona discharge needle that applies high voltage (typically 3 kilovolts) to generate reactive plasma species [5]. These reactive intermediates, including hydroxyl radicals and oxygen radicals, facilitate efficient ionization of eldecalcitol-d6 through proton transfer mechanisms in positive ion mode [6].

Critical Atmospheric Pressure Chemical Ionization source parameters requiring optimization include vaporizer temperature, probe temperature, nebulizer gas flow, auxiliary gas flow, and corona discharge current [7] [8]. Vaporizer temperatures are typically optimized within the range of 350-500°C to ensure complete desolvation while preventing thermal degradation of eldecalcitol-d6 [5]. The probe temperature is maintained at 250-300°C to facilitate efficient droplet evaporation and gas-phase ion formation [8]. Nebulizer gas flow rates are optimized to achieve stable spray formation and optimal ionization efficiency, typically ranging from 20-50 arbitrary units depending on the specific instrument configuration [7].

Corona discharge current optimization is particularly critical for eldecalcitol-d6 analysis, with values typically maintained at 2-5 microamperes to ensure stable ion formation without excessive background noise [5]. The auxiliary gas flow assists in droplet desolvation and is optimized to enhance signal intensity while minimizing matrix effects [8]. Systematic optimization of these parameters results in enhanced sensitivity, improved signal-to-noise ratios, and reduced matrix interference compared to alternative ionization techniques such as Electrospray Ionization [6] [8].

Comparative studies demonstrate that Atmospheric Pressure Chemical Ionization provides superior ionization efficiency for vitamin D compounds compared to Electrospray Ionization, with signal intensity improvements ranging from 4-fold to 27-fold depending on the specific analyte structure [8]. For eldecalcitol-d6, Atmospheric Pressure Chemical Ionization optimization typically yields stable [M+H]+ molecular ions with minimal fragmentation, facilitating reliable quantification in complex biological matrices [1] [6].

Multi-Reaction Monitoring Mode Configuration

Multi-Reaction Monitoring mode represents the cornerstone detection strategy for eldecalcitol-d6 quantification, providing exceptional selectivity and sensitivity through targeted precursor-to-product ion transitions [9]. The Multi-Reaction Monitoring approach utilizes the triple quadrupole mass spectrometer configuration where the first quadrupole selects specific precursor ions, the collision cell fragments these ions through collision-induced dissociation, and the third quadrupole monitors characteristic product ions [9] [10].

For eldecalcitol-d6 analysis, the optimized Multi-Reaction Monitoring transition involves monitoring the precursor ion at mass-to-charge ratio 508.6 and the corresponding product ion at mass-to-charge ratio 397.4 [1]. The deuterium-labeled internal standard eldecalcitol-d6 exhibits a mass shift of 6 daltons, resulting in Multi-Reaction Monitoring transitions from mass-to-charge ratio 514.6 to 403.3 [1]. These specific transitions provide exceptional selectivity by monitoring both the molecular ion and a structurally significant fragment ion, effectively eliminating potential interference from co-eluting matrix components [9].

Critical Multi-Reaction Monitoring parameters requiring optimization include cone voltage, collision energy, and dwell time [10]. Cone voltage optimization, typically ranging from 20-25 volts for eldecalcitol-d6, ensures efficient transmission of precursor ions into the collision cell while minimizing in-source fragmentation [11] [10]. Collision energy optimization is performed systematically across ranges of 15-25 electron volts to maximize product ion formation while maintaining adequate precursor ion intensity [10] [12].

Dwell time optimization balances sensitivity requirements with chromatographic peak sampling needs, typically employing values of 50-100 milliseconds per transition to ensure adequate data point collection across narrow chromatographic peaks [13] [10]. The Multi-Reaction Monitoring method enables monitoring of multiple transitions simultaneously, allowing for confirmation of analyte identity through transition ratios and enhanced method robustness [13] [9].

Advanced Multi-Reaction Monitoring configurations may employ scheduled Multi-Reaction Monitoring approaches, where transitions are monitored only during expected elution windows, thereby maximizing dwell time per transition and enhancing overall sensitivity [13]. This approach is particularly valuable when analyzing multiple vitamin D metabolites or conducting comprehensive metabolomics studies [13].

Stable Isotope-Labeled Internal Standard Implementation

Stable Isotope-Labeled Internal Standard implementation constitutes a fundamental requirement for accurate and precise eldecalcitol-d6 quantification [14] [15]. The use of eldecalcitol-d6 as a Stable Isotope-Labeled Internal Standard provides optimal compensation for analytical variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection [16] [17]. Deuterium labeling at six positions within the eldecalcitol molecule ensures chemical and physical properties nearly identical to the native analyte while providing sufficient mass difference for independent mass spectrometric detection [18].

The eldecalcitol-d6 internal standard exhibits isotopic enrichment of approximately 94%, with the hexadeuterated form representing 84.7% of the total isotopic distribution [18] [19]. This high isotopic purity ensures minimal interference with native eldecalcitol quantification while providing robust analytical performance. The deuterium labels are strategically positioned at non-exchangeable carbon sites to prevent isotopic exchange with protic solvents or biological matrices, maintaining analytical integrity throughout the sample preparation and analysis workflow [17] [20].

Stable Isotope-Labeled Internal Standard addition protocols typically involve spiking biological samples with predetermined concentrations of eldecalcitol-d6 immediately upon sample collection or at the initiation of sample preparation [15] [16]. This early addition strategy ensures that the internal standard experiences identical sample preparation conditions as the native analyte, providing optimal correction for recovery variations and matrix effects [15]. Concentration optimization of the Stable Isotope-Labeled Internal Standard involves selecting levels that provide adequate signal intensity without saturating the detector while maintaining appropriate analyte-to-internal standard ratios [16].

The implementation of eldecalcitol-d6 as Stable Isotope-Labeled Internal Standard demonstrates superior performance compared to structural analog internal standards, providing enhanced accuracy and precision across diverse biological matrices [15] [16]. Matrix effect compensation is particularly critical for eldecalcitol analysis due to the complex lipophilic nature of vitamin D compounds and their susceptibility to ionization suppression or enhancement from co-eluting matrix components [15] [20].

Stability considerations for the Stable Isotope-Labeled Internal Standard parallel those of the native analyte, requiring protection from light, storage under inert atmosphere, and maintenance of appropriate temperature conditions [18] [19]. Stock solution preparation employs identical solvent systems and storage protocols as the native analyte to ensure consistent analytical performance and long-term method reliability [20].

Method Validation Protocols for Sub-picogram per milliliter Sensitivity

Method validation protocols for sub-picogram per milliliter sensitivity require rigorous assessment of analytical performance characteristics according to international bioanalytical guidelines [21] [22] [23]. The validation framework encompasses critical parameters including selectivity, Lower Limit of Quantification, linearity, accuracy, precision, recovery, matrix effects, dilution reliability, stability, carryover assessment, and incurred sample reanalysis [21] [24] [23].

Selectivity evaluation involves comprehensive assessment of potential interference from endogenous matrix components, metabolites, and co-administered medications at the retention times of eldecalcitol-d6 and its internal standard [21] [23]. This assessment typically involves analysis of blank biological matrices from multiple sources (minimum six different lots) to ensure the absence of interfering peaks at the analytical targets [23]. Additionally, selectivity is confirmed through evaluation of potential cross-reactivity with structurally related vitamin D metabolites and synthetic analogs [21].

Lower Limit of Quantification determination for eldecalcitol-d6 analysis typically achieves 5 picograms per milliliter, representing the lowest concentration that can be quantified with acceptable accuracy and precision [1] [21]. Lower Limit of Quantification validation requires demonstration of signal-to-noise ratios of at least 5:1, with accuracy within 80-120% of nominal values and precision (coefficient of variation) not exceeding 20% [21] [23]. The Lower Limit of Quantification must be sufficient to support the intended analytical application, particularly pharmacokinetic studies where accurate quantification of terminal phase concentrations is critical [21].

Linearity assessment involves evaluation of calibration curves across the validated concentration range, typically spanning 5-1000 picograms per milliliter or broader ranges as required [1] [21]. Calibration curves must demonstrate correlation coefficients of 0.99 or higher, with appropriate weighting factors (commonly 1/x or 1/x²) to account for heteroscedasticity at lower concentrations [21] [23]. Back-calculated concentrations for calibration standards must fall within ±15% of nominal values (±20% at the Lower Limit of Quantification) [23].

Accuracy and precision evaluation requires analysis of quality control samples at low, medium, and high concentrations across multiple analytical runs [21] [24]. Intra-assay precision assessment involves analysis of replicate quality control samples within single analytical runs, while inter-assay precision evaluation encompasses analysis across multiple days and analysts [24] [25]. Both intra-assay and inter-assay precision must demonstrate coefficient of variation values not exceeding 15% (20% at the Lower Limit of Quantification), with accuracy falling within ±15% of nominal values [21] [23].

Recovery assessment evaluates the extraction efficiency of the analytical method by comparing analyte responses from extracted quality control samples with those from post-extraction spiked samples [21] [23]. While complete recovery is not required, extraction efficiency must be consistent and reproducible across the validated concentration range [23]. Matrix effect evaluation involves assessment of ionization suppression or enhancement by comparing analyte responses in extracted blank matrix with those in neat solution [15] [21].

Stability evaluation encompasses assessment of analyte stability under various conditions including bench-top stability, freeze-thaw stability, long-term frozen storage stability, and processed sample stability [21] [23]. These studies ensure that eldecalcitol-d6 concentrations remain within acceptable limits throughout the anticipated sample handling and analysis timeframes [21]. Stock solution stability assessment ensures reliable preparation and storage of calibration standards and quality control samples [23].

Carryover evaluation involves analysis of blank samples immediately following the highest calibration standard or Upper Limit of Quantification to ensure that carryover does not exceed 20% of the Lower Limit of Quantification response [21] [26] [27]. Advanced Ultra-Performance Liquid Chromatography systems demonstrate carryover levels below 0.0005%, well within acceptable limits for sub-picogram per milliliter quantification [26] [27].

Incurred sample reanalysis represents a critical validation component for confirming analytical reliability in authentic study samples [24] [28]. This assessment involves reanalysis of approximately 10% of study samples, with acceptance criteria requiring that 67% of reanalyzed samples fall within ±20% of original values [28]. Incurred sample reanalysis provides confidence in the analytical method's performance under actual study conditions and helps identify potential analytical issues not detected during method validation [28].